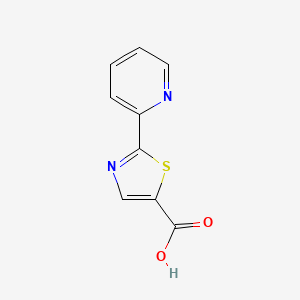

2-(Pyridin-2-yl)-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)7-5-11-8(14-7)6-3-1-2-4-10-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFBRJSRHCNIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886370-83-8 | |

| Record name | 2-(pyridin-2-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of 2-Aminothiazole with Pyridinecarboxylic Acid Derivatives

One of the most common synthetic routes involves the cyclization reaction between 2-aminothiazole and pyridinecarboxylic acid derivatives under acidic conditions. This method typically proceeds as follows:

- Reactants: 2-aminothiazole and 2-pyridinecarboxylic acid (or its derivatives)

- Conditions: Acidic medium (e.g., dilute HCl), reflux in polar solvents such as ethanol or methanol

- Mechanism: The amino group on the thiazole ring reacts with the carboxylic acid derivative, facilitating ring closure and formation of the thiazole-carboxylic acid structure

- Outcome: Formation of this compound with moderate to good yields

This method is scalable and adaptable for industrial production, where continuous flow reactors and catalysts may be employed to improve yield and purity.

α-Bromination of β-Ethoxyacrylamide Followed by Thiourea Cyclization

An alternative and efficient synthetic approach involves:

- Step 1: Chemoselective α-bromination of β-ethoxyacrylamide using N-bromosuccinimide (NBS) in a dioxane-water mixture

- Step 2: One-pot treatment of the brominated intermediate with thiourea under heating to induce cyclization, forming the 2-aminothiazole-5-carboxamide intermediate

- Step 3: Subsequent hydrolysis or functional group transformation to yield the target this compound

This method offers high yields (up to 95%) and excellent selectivity without side reactions such as N-bromination or aromatic bromination.

Coupling Reactions Using Carbodiimide-Mediated Activation

For derivatives or functionalized analogs, carbodiimide coupling agents such as N-cyclohexyl-N'-β-(4-methylmorpholinium)ethylcarbodiimide p-toluenesulfonate (CMC) are used to activate the carboxylic acid group for amide bond formation or further functionalization:

-

- Mix 2-(pyridin-3-yl)thiazole-4-carboxylic acid with amines (e.g., 2-amino-benzamide) in chloroform

- Add pyridine as a base and 1-hydroxybenzotriazole hydrate as an additive

- Stir at room temperature for 20 hours

- Purify the product by preparative HPLC

Yield: Moderate yields (~58 mg from 1 mmol scale) with high purity

- Application: This method is useful for synthesizing amide derivatives of the thiazole carboxylic acid, which can be precursors for further medicinal chemistry exploration.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of 2-aminothiazole with pyridinecarboxylic acid | 2-Aminothiazole, 2-pyridinecarboxylic acid | Acidic medium, reflux in ethanol/methanol | Moderate to High | Simple, scalable, well-established | Requires acidic conditions, longer reaction times |

| α-Bromination of β-ethoxyacrylamide + thiourea cyclization | β-Ethoxyacrylamide, NBS, thiourea | NBS in dioxane/water, heating | Up to 95% | High yield, selective, minimal side products | Multi-step, requires bromination reagents |

| Carbodiimide-mediated coupling | 2-(Pyridin-3-yl)thiazole-4-carboxylic acid, amines, CMC | Room temperature, chloroform, 20 h | Moderate (~58%) | Mild conditions, useful for derivatives | Longer reaction time, moderate yield |

Research Findings and Notes on Reaction Optimization

- Catalyst Use: In industrial settings, catalysts and continuous flow reactors improve reaction efficiency and product purity during cyclization.

- Solvent Choice: Polar protic solvents like ethanol and methanol favor cyclization reactions, while aprotic solvents such as chloroform are preferred for coupling reactions.

- Temperature Control: Reflux temperatures accelerate cyclization, whereas room temperature conditions suffice for carbodiimide-mediated couplings, preserving sensitive functional groups.

- Selectivity: The α-bromination method avoids undesired bromination on aromatic rings, enhancing selectivity and yield.

- Purification: Preparative HPLC is commonly employed to isolate high-purity products, especially for derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 2-(Pyridin-2-yl)-1,3-thiazole-5-carboxylic acid serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various modifications, facilitating the development of new materials with specific electronic or optical properties.

Biology

- Biological Activity : The compound exhibits significant biological activities, including:

- Antimicrobial Properties : Studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

- Anticancer Activity : In vitro assays demonstrated that the compound can induce apoptosis in human cancer cell lines (e.g., MCF-7 and HeLa), linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

- Anti-inflammatory Effects : Experimental models indicate that it reduces pro-inflammatory cytokine production in stimulated macrophages, suggesting potential therapeutic uses in inflammatory diseases.

Medicine

- Drug Development : The compound is being explored for its potential as a therapeutic agent in various diseases, including cancer and fibrosis. Its derivatives have shown promising results in inhibiting collagen expression and reducing fibrosis markers in cell culture models .

Industry

- Material Science : Due to its unique properties, this compound is utilized in developing new materials with specific functionalities, such as electronic devices or sensors.

Case Study 1: Anticancer Activity

A recent study evaluated novel pyridine-thiazole hybrid molecules derived from this compound against various tumor cell lines. Compound 3 showed an IC50 value of 0.57 µM in HL-60 cells (acute promyelocytic leukemia), indicating high selectivity towards cancer cells compared to normal cells (IC50 > 50 µM) .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of thiazole derivatives, including this compound. Results indicated significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-5-carboxylic acid derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a comparative analysis of structurally related compounds:

Structural Analogues with Varying Substituents

Physicochemical and Functional Differences

- Electronic Effects : The pyridin-2-yl group in the target compound enables π-π interactions and hydrogen bonding via its nitrogen atom, whereas pyridin-4-yl () lacks direct hydrogen-bonding capability at the same position .

- Acid-Base Properties : The carboxylic acid group (pKa ~2-3) dominates solubility in polar solvents, but substituents like piperidinyl () or hydroxyethyl () introduce additional basic or hydrophilic sites, altering ionization profiles .

Pharmacological and Industrial Relevance

- Biological Activity : Febuxostat’s phenyl and isobutoxy groups confer high affinity for xanthine oxidase, underscoring the importance of steric and electronic complementarity in drug design . In contrast, simpler analogues (e.g., 2-methyl derivative) may lack target specificity .

- Analytical Utility : Predicted CCS values () suggest the target compound’s suitability for mass spectrometry workflows, while analogues with bulkier substituents (e.g., piperidinyl in ) may require alternative analytical methods .

Biological Activity

2-(Pyridin-2-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring fused with a thiazole ring and a carboxylic acid functional group at the 5-position of the thiazole. Its molecular formula is CHNOS. The presence of these functional groups contributes to its reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In various studies, it has been effective against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

For instance, compounds derived from thiazole structures have shown minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 μg/mL against Gram-positive and Gram-negative bacteria .

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 7.81 - 15.62 | |

| Escherichia coli | 3.91 - 15.62 | |

| Pseudomonas aeruginosa | 15.62 |

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown potential in inhibiting specific cancer cell lines by targeting key molecular pathways involved in tumor growth and proliferation.

A study highlighted that derivatives of thiazole compounds demonstrated significant in vitro activity against cancer cell lines, leading to reduced tumor volumes in animal models . The mechanism involves the inhibition of microtubule dynamics, which is critical for cell division.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit the activity of enzymes by binding to their active sites or modulating receptor functions. This action is crucial for its antimicrobial and anticancer effects.

- DNA Intercalation : Similar compounds have been noted for their ability to intercalate into DNA, potentially disrupting replication processes.

Case Study 1: Antimicrobial Efficacy

In a comparative study, researchers synthesized various thiazole derivatives, including this compound, and evaluated their antimicrobial efficacy against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that the compound exhibited significant antibacterial activity with an MIC comparable to standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Potential

Another study focused on the anticancer properties of thiazole derivatives in human cancer cell lines. The findings revealed that treatment with these compounds led to apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as lead compounds in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for 2-(Pyridin-2-yl)-1,3-thiazole-5-carboxylic acid, and how can reaction yields be improved?

- Methodological Answer : A multi-step synthesis is typically employed, starting with condensation of pyridine-2-carbaldehyde with thiazole precursors. For example, similar heterocycles (e.g., 3-(pyridyl)acrylic acids) are synthesized via reactions in pyridine/piperidine mixtures under reflux, followed by crystallization from ethanol/water . To improve yields:

- Optimize stoichiometry of reactants (e.g., 1:1.2 molar ratio of aldehyde to thiazole intermediate).

- Use catalysts like triethyl phosphate or acetic acid for cyclization steps .

- Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated solvents (DMSO-d6 or CDCl3). Pyridyl protons appear as doublets near δ 8.5–9.0 ppm, while thiazole protons resonate at δ 7.5–8.0 ppm .

- FT-IR : Confirm carboxylic acid (-COOH) via O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight (e.g., [M+H]+ peak at m/z 235.2).

Q. How can HPLC be utilized to determine the purity of this compound?

- Methodological Answer :

- Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA) at 1 mL/min.

- Detection : UV absorbance at 254 nm. Purity >98% is achieved if a single peak elutes within 8–10 minutes .

Q. What are the solubility and stability profiles of this compound under varying conditions?

- Methodological Answer :

- Solubility : Test in DMSO (primary solvent), water (pH-adjusted), and ethanol. Pyridyl-thiazole derivatives are typically sparingly soluble in water but soluble in polar aprotic solvents .

- Stability : Store at –20°C in airtight containers. Avoid prolonged exposure to light or humidity to prevent hydrolysis of the carboxylic acid group .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .

- First Aid : For skin contact, wash immediately with soap/water. For inhalation, move to fresh air and consult a physician .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Conduct dose-response assays (e.g., IC50 values) across multiple cell lines to confirm activity trends.

- Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Replicate conflicting studies with standardized protocols (e.g., ATP levels in cytotoxicity assays) .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Use DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G*) to model electron density maps and identify nucleophilic/electrophilic sites.

- Combine with molecular dynamics (MD) simulations to study solvent effects .

- Validate predictions via experimental kinetic studies (e.g., rate constants in Suzuki-Miyaura couplings) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Synthesize analogs with substituents at the pyridyl (e.g., –CF3, –Br) or thiazole (e.g., –CH3, –OCH3) positions .

- Test against target enzymes (e.g., kinases) using fluorescence-based assays.

- Use CoMFA (Comparative Molecular Field Analysis) to correlate substituent effects with activity .

Q. How does tautomerism of the thiazole ring affect the compound’s physicochemical properties?

- Methodological Answer :

- Measure pKa using UV-Vis spectroscopy (Albert and Serjeant method) in buffered solutions (pH 2–12).

- Compare experimental pKa with computational predictions (e.g., ACD/Labs software) .

- Assess tautomer stability via variable-temperature NMR .

Q. What strategies address conflicting spectral data during structural elucidation?

- Methodological Answer :

- Combine 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Cross-validate with X-ray crystallography (if single crystals are obtainable).

- Re-synthesize the compound using alternative routes to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.